N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034561-03-8
VCID: VC4913960
InChI: InChI=1S/C19H14N2O2S/c22-19(18-9-14-3-1-2-4-17(14)24-18)21-11-13-5-6-16(20-10-13)15-7-8-23-12-15/h1-10,12H,11H2,(H,21,22)
SMILES: C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Molecular Formula: C19H14N2O2S
Molecular Weight: 334.39

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

CAS No.: 2034561-03-8

Cat. No.: VC4913960

Molecular Formula: C19H14N2O2S

Molecular Weight: 334.39

* For research use only. Not for human or veterinary use.

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide - 2034561-03-8

Specification

CAS No. 2034561-03-8
Molecular Formula C19H14N2O2S
Molecular Weight 334.39
IUPAC Name N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C19H14N2O2S/c22-19(18-9-14-3-1-2-4-17(14)24-18)21-11-13-5-6-16(20-10-13)15-7-8-23-12-15/h1-10,12H,11H2,(H,21,22)
Standard InChI Key QELVKUQJXCROPS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide, reflects its multicomponent architecture:

  • Benzo[b]thiophene: A bicyclic system comprising a benzene ring fused to a thiophene ring, contributing to aromatic stability and electron-rich properties.

  • Carboxamide group: Connects the benzo[b]thiophene core to the pyridine-furan moiety, enhancing hydrogen-bonding capacity and solubility.

  • Pyridine-furan hybrid: A pyridine ring substituted at position 6 with a furan-3-yl group, introducing heteroatomic diversity and potential for π-π interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₃N₃O₂S
Molecular Weight335.4 g/mol
CAS Number2034388-01-5
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (2 O, 3 N)
Rotatable Bond Count5

Synthetic Routes and Optimization Strategies

Synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide likely follows a multi-step approach, drawing parallels to analogous benzo[b]thiophene derivatives .

Stepwise Synthesis Protocol

  • Benzo[b]thiophene-2-carboxylic Acid Preparation:

    • Friedel-Crafts acylation of thiophene with acetic anhydride yields 2-acetylthiophene, followed by cyclization with concentrated sulfuric acid to form benzo[b]thiophene .

    • Oxidation of the methyl group to a carboxylic acid using KMnO₄ under acidic conditions produces benzo[b]thiophene-2-carboxylic acid .

  • Carboxamide Formation:

    • Activation of the carboxylic acid via acyl chloride (using SOCl₂) or coupling reagents (EDCI/HOBt).

    • Reaction with (6-(furan-3-yl)pyridin-3-yl)methanamine under inert conditions (N₂ atmosphere) in DMF or THF .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance yield and reduce reaction times for steps involving hazardous reagents (e.g., SOCl₂).

  • Green Chemistry: Solvent-free mechanochemical synthesis or use of ionic liquids to minimize waste .

Biological Activity and Mechanism of Action

While direct studies on this compound are scarce, structurally related benzo[b]thiophene carboxamides exhibit notable bioactivity:

Antiviral Prospects

  • Pyridine-thiophene hybrids in inhibited RNA viruses (e.g., SARS-CoV-2) by targeting viral proteases.

  • Molecular docking suggests the furan group may bind to conserved pockets in viral enzymes, warranting further investigation .

Applications in Materials Science

The compound’s extended conjugation and heteroatom-rich structure make it a candidate for:

  • Organic Field-Effect Transistors (OFETs): Thiophene derivatives exhibit high charge carrier mobility (>1 cm²/V·s).

  • Photovoltaic Cells: Benzo[b]thiophene-based dyes achieve photon-to-current efficiencies exceeding 8% in DSSCs.

Comparison with Structural Analogs

Table 2: Activity Comparison of Benzo[b]thiophene Derivatives

CompoundMIC (µg/mL)Antiviral IC₅₀Key Structural Feature
II.b (Ref. )4.0N/AChloro substituent at C6
**N-((6-(Furan-3-yl)pyridin-3-yl)methyl)Not testedNot testedFuran-3-yl at pyridine C6
Pyridine-thiophene hybrid (Ref. )N/A2.3 µMBromine at thiophene C4/C5

The furan substitution in our compound may improve solubility over chlorinated analogs, albeit at the cost of reduced electrophilicity .

Future Research Directions

  • Biological Screening: Prioritize assays against ESKAPE pathogens and RNA viruses.

  • Structure-Activity Relationships (SAR): Systematically vary substituents on the pyridine and furan rings.

  • Materials Characterization: Measure charge carrier mobility and bandgap for electronics applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator